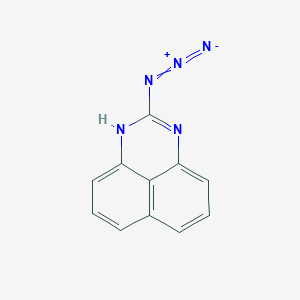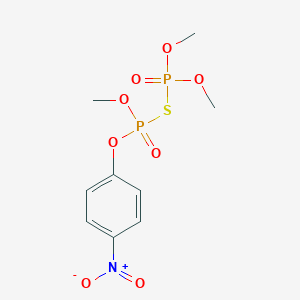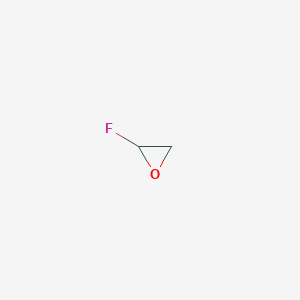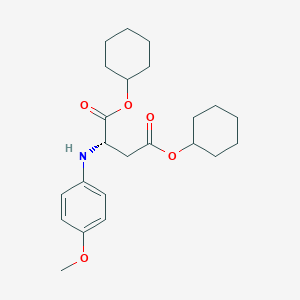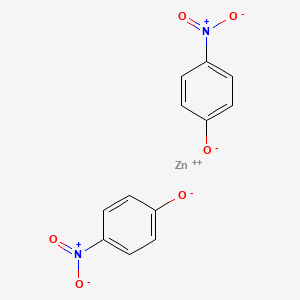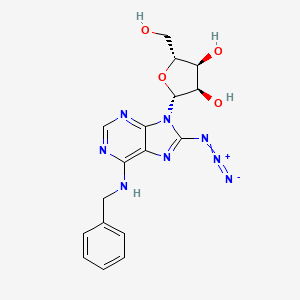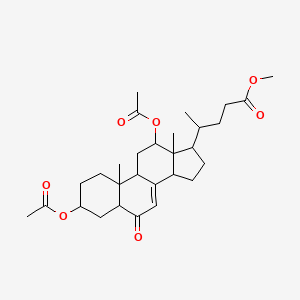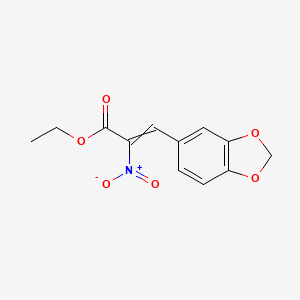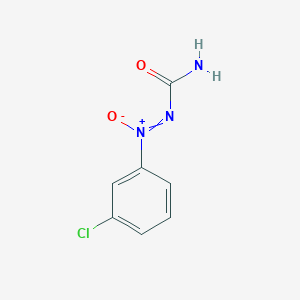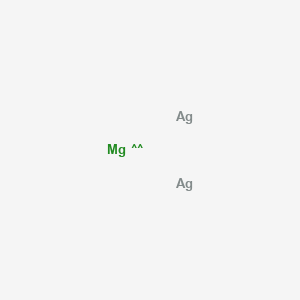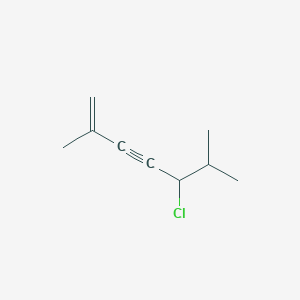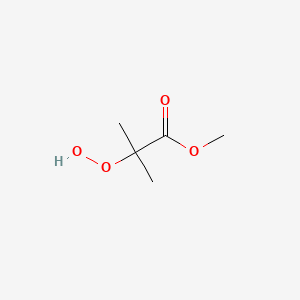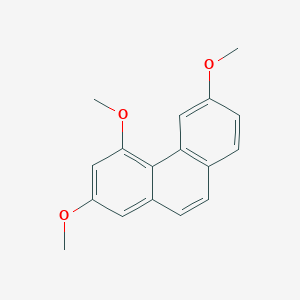
2,4,6-Trimethoxyphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethoxyphenanthrene is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of three methoxy groups (-OCH₃) attached to the phenanthrene backbone at the 2, 4, and 6 positions. Phenanthrenes are known for their occurrence in various natural sources, including plants and fungi, and have been studied for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxyphenanthrene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate stilbene derivatives under UV irradiation, leading to the formation of dihydrophenanthrenes, which can then be oxidized to phenanthrenes . Another approach involves the use of multi-component reactions, such as the reaction of aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,4,6-Trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and other aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators . Additionally, it can modulate the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a crucial role in regulating inflammation and immune responses .
類似化合物との比較
2,4,6-Trimethoxyphenanthrene can be compared with other similar phenanthrene derivatives, such as:
2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene: Known for its cytotoxic activity against cancer cells.
3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene: Exhibits anti-inflammatory properties.
6-Hydroxy-2,4,7-trimethoxyphenanthrene (Batatasin I): Isolated from Dioscorea batatas and has shown anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
CAS番号 |
63366-84-7 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC名 |
2,4,6-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-14(19-2)10-16(20-3)17(12)15(11)9-13/h4-10H,1-3H3 |
InChIキー |
SLEILPOCCHXPTR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CC3=CC(=CC(=C32)OC)OC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


